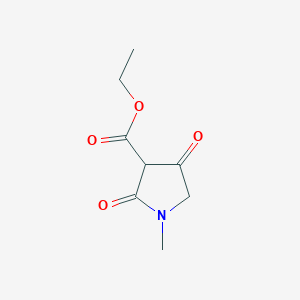

ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl groups are common in organic chemistry and are derived from ethane. They are alkyl substituents with the formula -CH2CH3 . Pyrrolidines, which might be part of your compound, are fundamental structures in many pharmaceuticals and natural products.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .Aplicaciones Científicas De Investigación

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, which shares structural similarity with ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate, has been used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This reaction yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields, demonstrating the compound's utility in synthesizing complex nitrogen-containing heterocycles (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Exploration of Non-synchronous Reaction Pathways

A study on the reaction between ethyl 1,2,4-triazine-3-carboxylate and an enamine resulted in the formation of an azabicyclo[3.2.1]octane, indicating a complex reaction pathway that deviates from expected Diels–Alder reactions. This research underscores the potential for discovering novel reaction mechanisms using ethyl carboxylate derivatives (E. MacorJohn, W. Kuipers, R. Lachicotte, 1998).

Development of Diketopyrrolopyrrole (DPP) Pigments

Ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates have been reacted with esters or acyl halides, leading to novel N,N′-disubstituted DPP derivatives. This showcases the compound's relevance in the synthesis of pigments for industrial applications, highlighting its importance in material science (Colin J. H. Morton et al., 2005).

Facile Synthesis of Pyrazolo[3,4-b]pyridine Products

The condensation of pyrazole-5-amine derivatives with activated carbonyl groups, including this compound analogs, has led to the creation of new N-fused heterocycle products. This synthesis process is notable for its efficiency and the high yields of novel compounds produced, highlighting the compound's utility in medicinal chemistry and drug discovery (Aseyeh Ghaedi et al., 2015).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that the compound’s structure, particularly the pyrrolidine ring, may play a crucial role in its interaction with biological targets .

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ethyl 1-methyl-2,4-dioxo-pyrrolidine-3-carboxylate is currently lacking in the literature . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

Propiedades

IUPAC Name |

ethyl 1-methyl-2,4-dioxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-13-8(12)6-5(10)4-9(2)7(6)11/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXLDAVOLUBWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CN(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)

methanone](/img/structure/B2748579.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone](/img/structure/B2748587.png)

![2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2748590.png)

![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)

![Ethyl 4-[3-(2-tert-butyl-4-methoxyphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B2748598.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2748599.png)